molecular formula C6H10N2O B8498796 5-(1-Hydroxyethyl)-1-methylimidazole

5-(1-Hydroxyethyl)-1-methylimidazole

Cat. No.: B8498796
M. Wt: 126.16 g/mol
InChI Key: DBBKCUGGTZSDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Hydroxyethyl)-1-methylimidazole is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that imidazole derivatives, including 5-(1-Hydroxyethyl)-1-methylimidazole, exhibit notable antimicrobial properties. This compound can potentially act against various pathogens, making it a candidate for developing new antimicrobial agents. The biological activity of imidazole compounds has been well-documented, showing efficacy against both Gram-positive and Gram-negative bacteria .

Therapeutic Applications
Imidazole derivatives are integral in the pharmaceutical industry due to their roles as active pharmaceutical ingredients (APIs). They are known for their antiviral, antitumor, and antifungal activities. The structural characteristics of this compound may allow it to function as a coformer in pharmaceutical cocrystals, enhancing the solubility and bioavailability of poorly soluble drugs .

Material Science

Cocrystal Formation
The ability of this compound to form cocrystals with other pharmaceutical compounds is significant. Cocrystals can improve the stability and solubility of drugs, which is crucial for effective therapeutic use. Studies have shown that the intermolecular interactions in these cocrystals can lead to enhanced physical properties, such as improved dissolution rates .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various imidazole derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects against multiple bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study 2: Cocrystal Development

In another research project, this compound was used to form cocrystals with a poorly soluble drug. The resulting cocrystal showed a marked increase in solubility compared to the parent drug alone. This finding emphasizes the importance of using such compounds in pharmaceutical formulations to enhance drug delivery systems.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(3-methylimidazol-4-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-7-4-8(6)2/h3-5,9H,1-2H3

InChI Key

DBBKCUGGTZSDJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CN1C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl magnesium bromide (100 ml of a 3M solution in diethyl ether, 0.30 mol) was added dropwise to a solution of 5-formyl-1-methylimidazole (14.5 g, 0.13 mol) in THF (750 ml) cooled to −20° C. such that the reaction temperature was kept below 3° C. The mixture was allowed to warm to ambient temperature and water (150 ml) was carefully added. The aqueous mixture was continuously extracted with EtOAc. The EtOAc extract was dried, and the volatiles removed by evaporation to give the title compound 14.4 g, (88%) as a solid product. NMR: 1.41 (d, 3H), 4.65-4.77 (m, 1H), 4.96-5.11 (m, 1H), 6.72 (s, 1H), 7.47 (s, 1H).
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